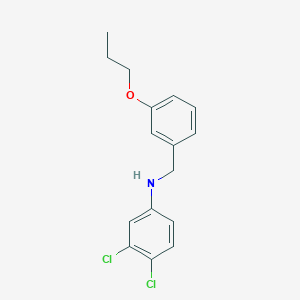

3,4-Dichloro-N-(3-propoxybenzyl)aniline

Description

Properties

IUPAC Name |

3,4-dichloro-N-[(3-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO/c1-2-8-20-14-5-3-4-12(9-14)11-19-13-6-7-15(17)16(18)10-13/h3-7,9-10,19H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPOVEUOMDKKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Methodology Overview:

A predominant approach involves the catalytic hydrogenation of 3,4-dichloronitrobenzene derivatives to yield the corresponding aniline compounds. This process is well-documented in patent literature, notably U.S. Patent US3291832A, which describes the reduction of nitrobenzene derivatives over platinum catalysts under controlled conditions.

- Reactor Setup:

Typically conducted in stainless steel autoclaves equipped with agitation, temperature control, and hydrogen feed systems.

-

- Hydrogen pressure: Approximately 37 bar (540 psig).

- Temperature: Around 80°C to 135°C, depending on catalyst activity and substrate stability.

- Solvent: Water, ethanol, or mixed aqueous-organic solvents to facilitate solubility and reaction kinetics.

Catalysts:

Platinum on carbon, often modified with iron oxides/hydroxides, enhances selectivity and minimizes dechlorination side reactions.Reaction Monitoring:

Gas chromatography (GC) analysis indicates dechlorination levels are kept below 235 ppm, ensuring high purity of the aniline product.

- The reduction process effectively converts 3,4-dichloronitrobenzene to 3,4-dichloroaniline with minimal dechlorination, crucial for downstream functionalization.

Chlorination and Functionalization of Aromatic Precursors

Methodology Overview:

Prior to reduction, aromatic precursors such as 3,4-dichloronitrobenzene are synthesized via electrophilic aromatic substitution, typically chlorination of phenyl compounds or direct chlorination of benzene derivatives.

- Reagents: Chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- Conditions: Elevated temperatures (around 80-120°C) with catalysts like iron(III) chloride to promote selective substitution.

- Control of regioselectivity is critical to obtain the 3,4-dichlorinated isomer, which is achieved through reaction temperature and reagent ratios.

Alternative Synthetic Routes

a. Nucleophilic Aromatic Substitution (SNAr):

Some methods involve nucleophilic substitution of activated chlorinated aromatic compounds with amines under basic conditions, but these are less favored due to harsh conditions and lower yields.

b. Reductive Amination:

Post-reduction, the aniline derivatives can undergo reductive amination with benzyl derivatives to introduce the N-(3-propoxybenzyl) moiety, often using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Data Summary and Comparative Table

| Methodology | Key Conditions | Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic hydrogenation (patent) | H₂ pressure: ~37 bar; Temp: 80-135°C; Water/ethanol | Platinum on carbon + Fe oxides | High selectivity; minimal dechlorination | Requires high-pressure equipment |

| Electrophilic chlorination | Cl₂ or NCS; temp: 80-120°C; FeCl₃ catalyst | Iron(III) chloride | Regioselective chlorination | Overchlorination risk |

| SNAr substitution | Basic conditions; elevated temps | None (base catalyzed) | Direct substitution; straightforward | Harsh conditions; lower yields |

| Reductive amination | Hydrogen; metal catalysts (e.g., Pd/C) | Palladium on carbon | Efficient N-alkylation | Requires multiple steps |

Notes on Process Optimization and Purity

Minimizing Dechlorination:

As detailed in patent EP0398542B1, controlling hydrogen pressure and catalyst composition is crucial to prevent dechlorination during reduction.Reaction Monitoring:

Gas chromatography and NMR spectroscopy are essential for confirming the purity and structural integrity of the product.Environmental and Safety Considerations: Use of high-pressure hydrogen and chlorinating agents necessitates rigorous safety protocols and environmental controls.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-propoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide or potassium carbonate as bases in organic solvents.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

The compound 3,4-Dichloro-N-(3-propoxybenzyl)aniline is a chemical of interest in various scientific research applications, particularly in the fields of pharmaceuticals and materials science. This article explores its applications, supported by data tables and insights from verified sources.

Pharmaceutical Research

In pharmaceutical chemistry, compounds similar to this compound are often investigated for their potential as therapeutic agents. The following applications are noteworthy:

- Antitumor Activity : Research has indicated that dichloroaniline derivatives may exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that modifications in the aniline structure can enhance bioactivity and selectivity towards tumor cells.

- Antimicrobial Properties : Compounds with similar structures have been explored for their effectiveness against various bacterial strains. The presence of halogen substituents often contributes to increased antimicrobial activity.

Material Science

- Polymer Additives : this compound can serve as a stabilizing agent in polymer formulations. Its incorporation can improve thermal stability and resistance to degradation under UV light.

- Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes. The dichloroaniline structure allows for vibrant colors that are stable under various environmental conditions.

Agricultural Chemistry

Research indicates potential applications in agriculture as a pesticide or herbicide. The structural modifications of anilines have been linked to enhanced efficacy against pests while minimizing toxicity to non-target organisms.

Data Table

The following table summarizes key studies related to the applications of this compound:

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dichloroaniline derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of various aniline derivatives, including this compound. The results indicated that this compound possessed notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Material Application

In polymer science research, the incorporation of this compound into polyvinyl chloride (PVC) matrices showed enhanced resistance to thermal degradation compared to unmodified PVC. This finding highlights its utility as an additive in material formulations.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Solubility: The propoxy group improves solubility in alcohols and ethers compared to non-oxygenated analogs like 3,4-Dichloro-N-(cyclopropylmethyl)aniline .

- Thermal Stability : Fluorinated derivatives (e.g., 3,4-Dichloro-N-(2-fluorobenzyl)aniline) exhibit higher thermal stability (boiling points >250°C) due to stronger C–F bonds .

Biological Activity

3,4-Dichloro-N-(3-propoxybenzyl)aniline is an organic compound that belongs to the class of anilines, known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and environmental chemistry. Understanding its biological activity requires a comprehensive analysis of its mechanisms of action, effects on various biological systems, and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzene core substituted with a propoxybenzyl group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be understood through its interactions with various biochemical pathways:

- Target Proteins : Similar compounds have been shown to act as antagonists at dopamine and serotonin receptors, suggesting that this compound may interact with these targets as well.

- Biochemical Pathways : The compound may affect neurotransmission pathways, influencing mood and behavior by modulating neurotransmitter levels.

- Molecular Interactions : It is hypothesized that the compound binds to specific enzymes or receptors, altering their activity and disrupting normal cellular functions. For instance, it may inhibit bacterial DNA gyrase, crucial for DNA replication in bacterial cells.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, they have been shown to inhibit the growth of bacterial strains such as Bacillus subtilis and Staphylococcus aureus.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates cell signaling pathways that can lead to changes in gene expression and cellular metabolism.

- Cellular Metabolism : In bacterial cells, it disrupts cell wall synthesis and protein synthesis, ultimately leading to cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds undergo phase I and phase II metabolic reactions primarily in the liver. They interact with membrane transporters such as P-glycoprotein, facilitating their efflux from cells.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibits growth of Bacillus subtilis and Staphylococcus aureus | |

| Neurotransmission | Potential antagonist activity at serotonin/dopamine receptors | |

| Cellular Metabolism | Disrupts cell wall synthesis in bacterial cells | |

| Pharmacokinetics | Metabolized in liver; interacts with P-glycoprotein |

Q & A

Q. Tables for Comparative Analysis

| Analog | Substituent Modifications | Key Biological Findings |

|---|---|---|

| 3,4-Dichloro-N-(cyclopropylmethyl)aniline | Cyclopropylmethyl group | Higher antimicrobial activity vs. parent |

| 3,4-Difluoro-N-(pentan-2-yl)aniline | Fluorine substitution, longer alkyl chain | Reduced cytotoxicity, improved solubility |

| 4-Chloro-N-(triazolylmethyl)aniline | Triazole moiety introduction | Enhanced kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.